molecular formula C23H22N4O6S B11491489 methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate

methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate

Cat. No.: B11491489
M. Wt: 482.5 g/mol
InChI Key: BPVABKLNOPKCKS-UHFFFAOYSA-N
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Description

Methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications. The compound’s structure includes a benzotriazole moiety, which is responsible for its UV-absorbing properties, and a sulfamoyl group, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate typically involves multiple steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Methoxy and Methyl Groups: The benzotriazole derivative is then functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.

    Sulfamoylation: The functionalized benzotriazole is reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Coupling with Phenoxyacetic Acid: The final step involves the esterification of the sulfamoylated benzotriazole with phenoxyacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzotriazole moiety can lead to the formation of dihydrobenzotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzotriazole derivatives.

    Substitution: Formation of various sulfamoyl derivatives.

Scientific Research Applications

Methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate has several scientific research applications:

    Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

    Biology: Investigated for its potential as a photoprotective agent in biological systems.

    Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications.

    Industry: Utilized in the production of UV-resistant plastics, adhesives, and coatings.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the degradation of the material it is protecting. The sulfamoyl group enhances the solubility and stability of the compound, allowing it to be effectively incorporated into various formulations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate
  • 2-(2H-Benzotriazol-2-yl)-4-methylphenoxy)acetic acid methyl ester

Uniqueness

Methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate is unique due to its combination of UV-absorbing benzotriazole moiety and the sulfamoyl group, which enhances its solubility and stability. This makes it particularly effective as a UV stabilizer in various applications, providing superior protection compared to similar compounds.

Properties

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[4-[[3-(benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl]phenoxy]acetate

InChI

InChI=1S/C23H22N4O6S/c1-15-12-20(23(32-3)21(13-15)27-24-18-6-4-5-7-19(18)25-27)26-34(29,30)17-10-8-16(9-11-17)33-14-22(28)31-2/h4-13,26H,14H2,1-3H3

InChI Key

BPVABKLNOPKCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)OC

Origin of Product

United States

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